3-(benzyloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
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Overview
Description
3-(benzyloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a benzyloxy group and a triazole-containing side chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multiple steps:
Formation of the benzyloxybenzamide core: This can be achieved by reacting benzoic acid with benzyl alcohol under acidic conditions to form benzyloxybenzoic acid, followed by conversion to the corresponding benzamide using an amine.
Introduction of the triazole side chain: The triazole ring can be introduced via a click chemistry reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.
Final coupling: The triazole-containing side chain is then coupled to the benzyloxybenzamide core under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated synthesis equipment and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-(benzyloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The triazole ring may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-(3-methylbutan-2-yl)benzamide: Lacks the triazole ring, which may affect its biological activity.
3-(benzyloxy)-N-(1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide: Similar structure but with different substitution patterns on the triazole ring.
Uniqueness
The presence of the triazole ring in 3-(benzyloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide may confer unique properties, such as enhanced stability, binding affinity, or selectivity, compared to similar compounds without the triazole moiety.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16(2)20(14-25-22-11-12-23-25)24-21(26)18-9-6-10-19(13-18)27-15-17-7-4-3-5-8-17/h3-13,16,20H,14-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONQRJLKDRLJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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